molecular formula C14H12ClNOS B143526 4-Oxo Ticlopidina CAS No. 68559-55-7

4-Oxo Ticlopidina

Número de catálogo: B143526
Número CAS: 68559-55-7
Peso molecular: 277.8 g/mol
Clave InChI: KQQBLQBNIVSMLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Oxo Ticlopidine is a derivative of Ticlopidine, a well-known antiplatelet agent. The compound has the molecular formula C14H12ClNOS and a molecular weight of 277.77 g/mol

Aplicaciones Científicas De Investigación

4-Oxo Ticlopidine has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in the study of oxidation reactions and the synthesis of related derivatives.

    Biology: The compound’s potential biological activities are explored in various studies, particularly in relation to its parent compound, Ticlopidine.

    Medicine: Research into the pharmacological properties of 4-Oxo Ticlopidine and its derivatives may lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it valuable in the development of industrial processes and products.

Mecanismo De Acción

Target of Action

4-Oxo Ticlopidine, a metabolite of Ticlopidine , primarily targets the adenosine diphosphate (ADP) receptor on the surface of platelets . This receptor plays a crucial role in the activation of the glycoprotein GPIIb/IIIa complex , which is essential for platelet aggregation .

Mode of Action

The active metabolite of Ticlopidine, which is 4-Oxo Ticlopidine, prevents the binding of ADP to its platelet receptor . This impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . By blocking the ADP receptor, it inhibits the activation of the GPIIb/IIIa receptor, thereby leading to the inhibition of platelet aggregation .

Biochemical Pathways

The action of 4-Oxo Ticlopidine affects the biochemical pathways related to platelet aggregation. It inhibits the amplifying effect of endogenous ADP released from platelet-dense granules . This action disrupts the normal hemostatic pathway, particularly the interaction between the soluble components of hemostasis (activation of coagulation) and the cellular component (platelet reactions) .

Pharmacokinetics

Ticlopidine is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged Ticlopidine can be detected for up to 96 hours post-dose . Repeated administration of Ticlopidine 250mg twice daily results in a 3- to 4-fold accumulation of the drug after 2 weeks . The terminal elimination half-life is between 20 and 50 hours .

Result of Action

The result of 4-Oxo Ticlopidine’s action is the inhibition of platelet aggregation, which is crucial in the prevention of thrombotic strokes . By preventing platelet aggregation, it reduces the risk of conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .

Action Environment

The action, efficacy, and stability of 4-Oxo Ticlopidine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. The clearance of theophylline and Phenazone (antipyrine) are reduced by Ticlopidine, resulting in increased plasma drug concentrations . In contrast, the plasma concentration of cyclosporin is reduced . Aspirin increases the bleeding time in patients receiving Ticlopidine concurrently, while corticosteroids reduce bleeding time . Therefore, the patient’s medication regimen can significantly influence the action of 4-Oxo Ticlopidine.

Análisis Bioquímico

Biochemical Properties

4-Oxo Ticlopidine plays a significant role in biochemical reactions, particularly in inhibiting platelet aggregation. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ADP receptor on the surface of platelets. By inhibiting this receptor, 4-Oxo Ticlopidine prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation . Additionally, 4-Oxo Ticlopidine interacts with cytochrome P450 enzymes, which are involved in its metabolic activation .

Cellular Effects

4-Oxo Ticlopidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects platelet function by inhibiting ADP-induced platelet aggregation, which is crucial for preventing thrombotic events . This inhibition leads to changes in cell signaling pathways that regulate platelet activation and aggregation. Furthermore, 4-Oxo Ticlopidine can impact gene expression by modulating the expression of genes involved in platelet function and coagulation .

Molecular Mechanism

The molecular mechanism of 4-Oxo Ticlopidine involves its conversion to an active metabolite that binds to the ADP receptor on platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation . The active metabolite of 4-Oxo Ticlopidine also interacts with cytochrome P450 enzymes, which play a role in its metabolic activation and subsequent inhibition of platelet function . Additionally, 4-Oxo Ticlopidine may influence gene expression by modulating transcription factors involved in platelet activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Oxo Ticlopidine can change over time. The stability and degradation of 4-Oxo Ticlopidine are important factors that influence its long-term effects on cellular function. Studies have shown that repeated administration of ticlopidine, the parent compound, leads to the accumulation of its active metabolite, 4-Oxo Ticlopidine, over time . This accumulation can result in sustained inhibition of platelet function and prolonged bleeding time .

Dosage Effects in Animal Models

The effects of 4-Oxo Ticlopidine vary with different dosages in animal models. Studies have demonstrated that the inhibition of platelet aggregation by 4-Oxo Ticlopidine is both dose- and time-dependent . Higher doses of 4-Oxo Ticlopidine result in more pronounced inhibition of platelet function, while lower doses may have a milder effect. Additionally, high doses of 4-Oxo Ticlopidine can lead to adverse effects such as gastrointestinal disturbances and skin rashes .

Metabolic Pathways

4-Oxo Ticlopidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The metabolic activation of 4-Oxo Ticlopidine involves its conversion to an active metabolite that inhibits platelet aggregation . This process is mediated by cytochrome P450 enzymes, which catalyze the oxidation of 4-Oxo Ticlopidine to its active form . The active metabolite then exerts its antiplatelet effects by binding to the ADP receptor on platelets .

Transport and Distribution

The transport and distribution of 4-Oxo Ticlopidine within cells and tissues are crucial for its biological activity. 4-Oxo Ticlopidine is transported across cell membranes and distributed to various tissues, including the liver, where it undergoes metabolic activation . The active metabolite of 4-Oxo Ticlopidine is then transported to platelets, where it inhibits platelet aggregation by binding to the ADP receptor . Additionally, 4-Oxo Ticlopidine may interact with transporters and binding proteins that facilitate its distribution within the body .

Subcellular Localization

The subcellular localization of 4-Oxo Ticlopidine is essential for its activity and function. 4-Oxo Ticlopidine is primarily localized in the cytoplasm, where it undergoes metabolic activation by cytochrome P450 enzymes . The active metabolite of 4-Oxo Ticlopidine is then transported to the platelet membrane, where it binds to the ADP receptor and inhibits platelet aggregation . This localization is crucial for the antiplatelet effects of 4-Oxo Ticlopidine and its role in preventing thrombotic events.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Oxo Ticlopidine can be synthesized from Ticlopidine through an oxidation reaction. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction is carried out in acetone at 40°C. The process involves adding finely powdered potassium permanganate to a stirred solution of Ticlopidine in acetone, causing the solvent to reflux. After maintaining the reaction mixture at 40°C for 30 minutes, it is cooled and filtered through a silica bed. The filtrate is then evaporated to dryness, and the resulting solid material is recrystallized from diisopropyl ether to obtain white crystals of 4-Oxo Ticlopidine with a yield of 55% .

Industrial Production Methods: While specific industrial production methods for 4-Oxo Ticlopidine are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient oxidizing agents and controlled reaction conditions ensures a consistent yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Oxo Ticlopidine undergoes various chemical reactions, including:

    Oxidation: As described in the preparation methods, 4-Oxo Ticlopidine is formed through the oxidation of Ticlopidine.

    Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

Major Products: The primary product of the oxidation reaction is 4-Oxo Ticlopidine. Further reactions can lead to the formation of various derivatives, depending on the reagents and conditions used.

Comparación Con Compuestos Similares

Uniqueness of 4-Oxo Ticlopidine: 4-Oxo Ticlopidine is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its formation through the oxidation of Ticlopidine provides insights into the reactivity and stability of thienopyridine derivatives.

Propiedades

IUPAC Name

5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQBLQBNIVSMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218665
Record name 4-Oxo ticlopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68559-55-7
Record name 4-Oxo ticlopidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo ticlopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OXO TICLOPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3DOK0S6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.